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Cat. No.: B10856007 Get Quote

Disclaimer: This document provides a comprehensive overview of the safety considerations for

the novel ionizable lipid RM 137-15, intended for use as an excipient in drug delivery systems.

As of the latest literature review, specific preclinical and clinical safety data for RM 137-15 are

not publicly available. Therefore, this guide synthesizes information on the safety assessment

of ionizable lipids and lipid nanoparticles (LNPs) as a class to inform researchers, scientists,

and drug development professionals on the requisite safety evaluation framework.

Introduction to RM 137-15 and its Role as an
Excipient
RM 137-15 is an ionizable lipid characterized by a multi-chargeable piperazine head group,

biodegradable ester linkages, and docosahexaenoic (DHA) fatty acid tails.[1] Its primary

application is in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic

payloads, such as mRNA.[1][2][3] Ionizable lipids are critical components of modern LNP-

based drug delivery systems. Their pH-responsive nature, remaining neutral at physiological

pH and becoming positively charged in the acidic environment of endosomes, is key to both

encapsulating negatively charged payloads and facilitating their release into the cytoplasm.[1]

[4][5] This mechanism of action is crucial for the efficacy of therapies like mRNA vaccines and

gene therapies.[5] The biodegradability of these lipids, often conferred by ester bonds, is a

desirable feature aimed at reducing potential toxicity and accumulation upon repeated

administration.[5]
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Current Regulatory and Safety Status of RM 137-15
A thorough review of publicly available information, including safety data sheets (SDS),

indicates a lack of comprehensive toxicological data for RM 137-15. The available SDS for RM
137-15 states that there is no data available for acute toxicity (oral, dermal, inhalation), skin

corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell

mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and

repeated exposure). The substance is not classified under IARC, NTP, or OSHA as a

carcinogen.

As a "novel excipient"—an excipient used for the first time in a drug product or by a new route

of administration—RM 137-15 would be subject to rigorous regulatory scrutiny.[6] Regulatory

bodies like the FDA and EMA require a comprehensive data package to support the safety of a

novel excipient, with a level of detail comparable to that of a new active pharmaceutical

ingredient.[6][7][8] This includes full details on manufacturing, characterization, controls, and

extensive non-clinical safety data.[6][7]

Framework for Preclinical Safety Assessment of
Novel Ionizable Lipids
The safety evaluation of a novel ionizable lipid like RM 137-15 follows a structured, multi-tiered

approach. This framework is designed to identify potential hazards and establish a safe use

profile before clinical application.

The initial phase of safety assessment involves computational and laboratory-based assays to

predict and identify potential toxicities.

In Silico Toxicity Hazard Assessment: Computational models, such as DEREK and

Leadscope, are used to predict potential mutagenicity and clastogenicity based on the

chemical structure of the lipid.[9][10]

Genotoxicity Assays: A standard battery of genotoxicity tests is performed to assess the

potential for DNA damage. This typically includes:

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
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In Vitro Chromosomal Aberration Assay or Mouse Lymphoma Assay: To assess

clastogenicity.

In Vivo Micronucleus Assay: To evaluate chromosomal damage in a whole organism.

Cytotoxicity Assays: Various cell lines are used to determine the concentration at which the

lipid induces cell death. Common assays include MTT, LDH, and AlamarBlue assays.

Hemolysis Assay: For intravenously administered formulations, an in vitro hemolysis study is

crucial to determine the potential for red blood cell lysis.[11]

Table 1: Representative In Vitro Safety Profile for a Novel Ionizable Lipid

Assay Endpoint Representative Result

Ames Test (S. typhimurium) Mutagenicity Negative

Chromosomal Aberration Clastogenicity Negative

Cytotoxicity (Hepatocytes) CC50 > 50 µM

Hemolysis Assay
% Hemolysis at therapeutic

dose
< 2%

Note: The data in this table are illustrative examples for a hypothetical novel ionizable lipid and

do not represent actual data for RM 137-15.

Animal studies are essential to understand the systemic effects of the novel excipient. These

studies are typically conducted in at least two species, one rodent and one non-rodent.

Dose-Range Finding Studies: These initial studies in animals aim to identify a range of doses

for further testing and to determine the maximum tolerated dose (MTD).

Single and Repeat-Dose Toxicity Studies: Animals are administered the LNP formulation

containing the novel lipid at various doses over a specified period. Key endpoints include:

Clinical observations

Body weight changes
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Food and water consumption

Hematology and clinical chemistry

Urinalysis

Gross pathology and histopathology of major organs

Local Tolerance Studies: These studies assess the effects of the formulation at the site of

administration (e.g., intramuscular, subcutaneous).

Safety Pharmacology: Evaluates the effects on vital organ systems, including the

cardiovascular, respiratory, and central nervous systems.

Immunotoxicology: Assesses the potential for adverse effects on the immune system,

including hypersensitivity reactions and immunostimulation.

From these studies, the No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is

the highest dose that does not produce any significant adverse effects.[9][10] The NOAEL is a

critical parameter for establishing a safe starting dose in human clinical trials.

Table 2: Representative In Vivo Toxicology Endpoints for a Novel Ionizable Lipid
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Study Type Species
Route of
Administration

Key Finding NOAEL

Single-Dose

Toxicity
Rat Intravenous

No mortality or

significant clinical

signs

> 50 mg/kg

Repeat-Dose

Toxicity (28-day)
Rabbit Intramuscular

Mild, reversible

local

inflammation at

high doses

25 mg/kg/day

Safety

Pharmacology
Dog Intravenous

No adverse

effects on

cardiovascular or

respiratory

function

40 mg/kg

Note: The data in this table are illustrative examples for a hypothetical novel ionizable lipid and

do not represent actual data for RM 137-15.

Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of safety data.

Below is a representative workflow for the preclinical safety assessment of a novel ionizable

lipid.
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Phase 1: In Silico & In Vitro Assessment

Phase 2: In Vivo Non-GLP Studies

Phase 3: In Vivo GLP Toxicology Studies

In Silico Toxicity Prediction
(e.g., DEREK, Leadscope)

In Vitro Genotoxicity
(Ames, Chromosomal Aberration)

Cytotoxicity Assays
(e.g., MTT, LDH)

Hemocompatibility
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Single-Dose Toxicity

Inform dose selection
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(e.g., 28-day)

Safety Pharmacology
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Comprehensive Toxicology Report
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Caption: Preclinical safety assessment workflow for a novel ionizable lipid.
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Potential Signaling Pathways and Mechanisms of
Toxicity
Ionizable lipids and the LNPs they form can interact with cellular components and trigger

specific signaling pathways, which may lead to adverse effects. A key area of investigation is

the potential for immunostimulation.

Some ionizable lipids have been shown to activate Toll-like receptors (TLRs), such as TLR4,

leading to the production of pro-inflammatory cytokines like IL-6, CCL2, and CXCL2.[1] This

innate immune response can manifest as reactogenicity, with local and systemic inflammatory

reactions.[1]
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Caption: TLR4 signaling pathway potentially activated by ionizable lipids.

Conclusion and Future Directions
RM 137-15 represents a promising novel excipient for advanced drug delivery applications.

However, a comprehensive understanding of its safety profile is paramount for its successful

translation to clinical use. While specific data for RM 137-15 is currently lacking in the public

domain, the established framework for the safety assessment of novel ionizable lipids provides

a clear roadmap for its evaluation. Future work should focus on generating robust preclinical

toxicology data for RM 137-15, following the principles outlined in this guide. This will be

essential for satisfying regulatory requirements and ensuring the safety of patients who may

benefit from therapies utilizing this advanced delivery technology. Researchers and developers

are encouraged to undertake these studies to fully characterize the safety profile of RM 137-15
and unlock its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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